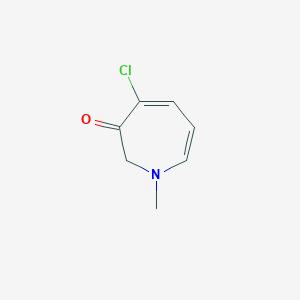
4-Chloro-1-methyl-2H-azepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methyl-2H-azepin-3-one, also known as clozapine, is a tricyclic dibenzodiazepine derivative that was first synthesized in 1958. It is a potent antipsychotic and has been used to treat schizophrenia since the 1970s. Clozapine is unique among antipsychotic drugs in that it has a low affinity for dopamine D2 receptors, which are the primary target of most antipsychotic drugs. Instead, it has a high affinity for serotonin 5-HT2A receptors, which may contribute to its efficacy in treating schizophrenia.
Mecanismo De Acción
Clozapine's mechanism of action is not fully understood, but it is thought to involve a combination of serotonin and dopamine receptor antagonism, as well as modulation of other neurotransmitter systems. It has been suggested that 4-Chloro-1-methyl-2H-azepin-3-one's unique receptor profile may contribute to its efficacy in treating schizophrenia.
Efectos Bioquímicos Y Fisiológicos
Clozapine has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of immune function. It has also been shown to have beneficial effects on cardiovascular health, such as reducing the risk of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine's unique receptor profile makes it a valuable tool for studying the role of serotonin and dopamine receptors in various physiological processes. However, its potency and potential side effects make it important to use caution when working with this compound in the lab.
Direcciones Futuras
There are many potential future directions for research on 4-Chloro-1-methyl-2H-azepin-3-one, including investigating its effects on other neurotransmitter systems, exploring its potential for treating other psychiatric disorders, and developing new compounds based on its structure. Additionally, there is a need for further research on the mechanisms underlying 4-Chloro-1-methyl-2H-azepin-3-one's efficacy in treating schizophrenia, as well as the potential long-term effects of treatment with this drug.
Métodos De Síntesis
Clozapine can be synthesized in several ways, but the most commonly used method involves the reaction of 8-chloro-10H-dibenzo[b,f][1,4]oxazepine with methylamine followed by cyclization to form 4-chloro-1-methyl-2H-azepin-3-one. This synthesis method has been optimized over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied in the context of schizophrenia treatment, and it has been found to be effective in reducing positive and negative symptoms of the disease. It has also been used to treat other psychiatric disorders, such as bipolar disorder and treatment-resistant depression.
Propiedades
Número CAS |
110835-78-4 |
|---|---|
Nombre del producto |
4-Chloro-1-methyl-2H-azepin-3-one |
Fórmula molecular |
C7H8ClNO |
Peso molecular |
157.6 g/mol |
Nombre IUPAC |
4-chloro-1-methyl-2H-azepin-3-one |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(8)7(10)5-9/h2-4H,5H2,1H3 |
Clave InChI |
CUFHWKWFRANMTL-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)C(=CC=C1)Cl |
SMILES canónico |
CN1CC(=O)C(=CC=C1)Cl |
Sinónimos |
3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



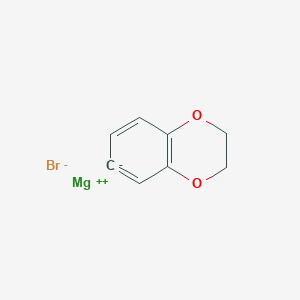
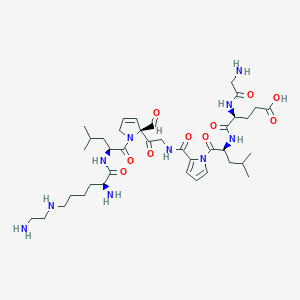


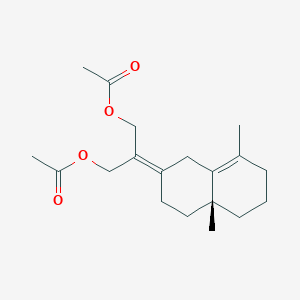

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
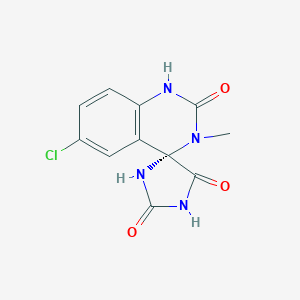
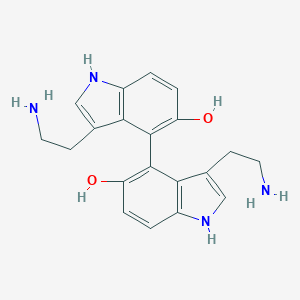
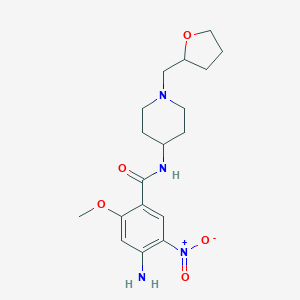
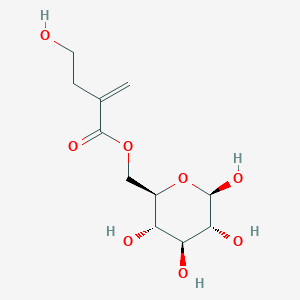
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
